6,7-Dihidro-4(5H)-benzofuranona

Descripción general

Descripción

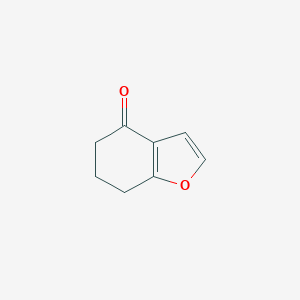

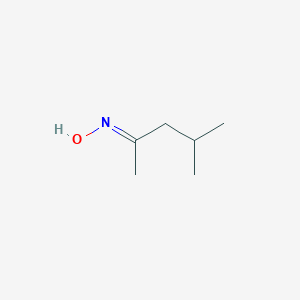

6,7-Dihydro-4(5H)-benzofuranone is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds contain a benzene ring fused to a furanone ring. The specific structure of 6,7-dihydro-4(5H)-benzofuranone indicates that it is a reduced form of benzofuranone with additional hydrogen atoms at the 6 and 7 positions of the furanone ring.

Synthesis Analysis

The synthesis of benzofuran derivatives, including 6,7-dihydro-4(5H)-benzofuranone, can be achieved through various synthetic routes. One method involves the Lewis acid-catalyzed synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidizing agent . Another approach for synthesizing benzofuran-based liquid crystal compounds employs palladium-catalyzed cascade Sonogashira coupling/cyclization . Additionally, the synthesis of related compounds like 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione has been reported, which involves single crystal X-ray diffraction for structural determination .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied. For instance, the crystal structure of a related compound, 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione, was determined using single crystal X-ray diffraction, and it was found to crystallize in the monoclinic space group P21/c . Theoretical quantum chemical studies have also been conducted to optimize the structure and calculate structural parameters using DFT/B3LYP methods .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions. For example, benzofuran has been used as a dienophile in cycloaddition reactions with cyclohexa-2,4-dienones, leading to dihydrobenzofuran annulated bicyclo[2.2.2]octenones . Electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles has been studied, leading to the synthesis of new benzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dihydro-4(5H)-benzofuranone have been investigated experimentally and computationally. The standard molar enthalpy of formation and vaporization were measured using bomb calorimetry and Calvet microcalorimetry, respectively . Theoretical calculations, including density functional theory, have been performed to support the experimental findings . The introduction of the benzofuran unit into liquid crystals has been shown to promote the formation of the nematic phase and increase the melting and clearing points of the target molecules .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

La 6,7-Dihidro-4(5H)-benzofuranona sirve como un valioso intermediario en la síntesis orgánica. Su reactividad permite a los químicos construir moléculas más complejas, particularmente en el desarrollo de compuestos heterocíclicos . La estructura del compuesto es versátil para modificaciones, permitiendo la síntesis de diversas moléculas orgánicas con posibles aplicaciones en química medicinal y ciencia de materiales.

Farmacéuticos

En la industria farmacéutica, este compuesto se utiliza como un bloque de construcción para la síntesis de diversos fármacos. Ha estado involucrado en la síntesis de compuestos con propiedades antihipertensivas y antiarrítmicas . Sus derivados se están explorando por su potencial terapéutico, incluyendo su papel en el objetivo de receptores o enzimas específicas dentro del cuerpo.

Agroquímicos

Como intermediario en agroquímicos, la this compound contribuye a la creación de pesticidas y herbicidas . Sus propiedades químicas pueden aprovecharse para mejorar la eficacia y estabilidad de las formulaciones agroquímicas, que son cruciales para mejorar la protección de los cultivos y el rendimiento.

Colorantes

En el campo de los colorantes, este compuesto se utiliza para desarrollar colorantes para diversas aplicaciones . Su estructura química se puede modificar para producir tintes con propiedades específicas, como la solidez a la luz y la resistencia a diversos productos químicos, lo que la hace valiosa para los procesos de tinción industrial.

Química Medicinal

Los investigadores en química medicinal emplean la this compound para diseñar y sintetizar nuevos agentes medicinales . Su andamiaje es particularmente interesante para el desarrollo de moléculas que pueden interactuar con objetivos biológicos, lo que podría conducir a nuevos tratamientos para enfermedades.

Ciencia de Materiales

En la ciencia de materiales, los derivados del compuesto se pueden utilizar para crear polímeros y recubrimientos con propiedades únicas . Su incorporación a los materiales puede impartir características como flexibilidad, durabilidad y resistencia a los factores ambientales.

Educación Química

La this compound también se utiliza en la educación química como un compuesto modelo para enseñar varios conceptos de química orgánica y estrategias de síntesis . Su estructura proporciona un ejemplo práctico para comprender las reacciones y los mecanismos en los cursos de química orgánica.

Investigación y Desarrollo

Finalmente, en investigación y desarrollo, este compuesto es objeto de estudios en curso para explorar su potencial completo en diferentes dominios científicos . Representa un área clave de interés para descubrir nuevas reacciones, estudiar el comportamiento químico y desarrollar aplicaciones innovadoras.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mode of Action

It is known to be a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Pathways

As an intermediate in organic synthesis, it likely participates in various reactions leading to the formation of complex molecules .

Pharmacokinetics

Its solubility in chloroform suggests it may have good bioavailability .

Result of Action

As an intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .

Action Environment

It is known to be stable at room temperature and should be kept away from oxidizing agents .

Propiedades

IUPAC Name |

6,7-dihydro-5H-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWQOYPYNPSVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369932 | |

| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16806-93-2 | |

| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6,7-dihydrobenzofuran-4(5H)-one?

A1: The molecular formula is C8H8O2, and its molecular weight is 136.15 g/mol.

Q2: Are there efficient synthetic routes for 6,7-dihydrobenzofuran-4(5H)-ones?

A2: Yes, several methods have been developed, showcasing the compound's versatility:

- Gold(I)-catalyzed transformations: This method utilizes 1-(arylethynyl)-7-oxabicyclo[4.1.0]-heptan-2-ones as starting materials, with the choice of ligand dictating the final product – either 6,7-dihydrobenzofuran-4(5H)-ones or benzofurans. []

- Lewis acid-catalyzed domino reactions: This approach employs (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls, producing 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones with high yields. []

- Rh(III)-catalyzed C-H annulation: This strategy involves the reaction of cis-stilbene acids with 2-diazo-1,3-diketones, yielding either 6,7-dihydrobenzofuran-4(5H)-ones or α-pyrones depending on the diazo compound used. []

- Solvent-free reactions: These methods offer environmentally friendly alternatives. One such approach involves reacting 5,5-dimethyl-1,3-cyclohexanedione with an aryl aldehyde and an isocyanide under microwave irradiation. [] Another uses H2SO4•SiO2 as a catalyst for the condensation of 3-methyl-6,7-dihydrobenzofuran-4(5H)-one with aldehydes. [, ]

Q3: How is the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives confirmed?

A3: Various spectroscopic techniques are employed, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Electrospray Ionization Mass Spectrometry (ESI-MS). [, , , ] X-ray crystallography has also been used to determine the crystal structure of specific derivatives. [, ]

Q4: Are there any notable catalytic applications of 6,7-dihydrobenzofuran-4(5H)-one derivatives?

A4: While the provided research focuses primarily on the synthesis and biological activity of 6,7-dihydrobenzofuran-4(5H)-one derivatives, its use as a building block in organic synthesis is evident. For instance, the compound serves as a key intermediate in the total synthesis of curzerenone and epicurzerenone. []

Q5: What are the potential biological activities of 6,7-dihydrobenzofuran-4(5H)-one derivatives?

A5: Research suggests potential applications in:

- H+/K+-ATPase Inhibition: Several 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime and oxime ether derivatives exhibit significant H+/K+-ATPase inhibitory activity, suggesting potential as anti-ulcer agents. [, ]

- Photochemotherapy: 3-Acyl-2H-furo[2,3-h]-1-benzopyran-2-ones, synthesized from 6,7-dihydrobenzofuran-4(5H)-one derivatives, display antiproliferative activity and hold promise as non-toxic agents for photochemotherapy. []

Q6: How does the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives affect their biological activity?

A6: Structure-activity relationship (SAR) studies highlight the impact of modifications on biological activity. For example, in H+/K+-ATPase inhibitors, the presence and nature of substituents on the oxime moiety significantly influence potency. [, ]

Q7: Have computational methods been used to study 6,7-dihydrobenzofuran-4(5H)-one?

A8: Yes, computational thermochemistry studies have been conducted on 6,7-dihydro-4(5H)-benzofuranone. [] These studies can provide valuable insights into the molecule's thermodynamic properties and guide further research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)

acetic acid](/img/structure/B90747.png)